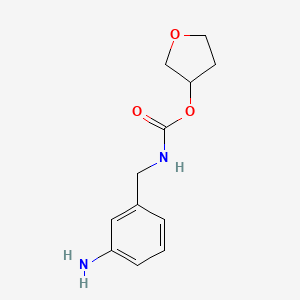

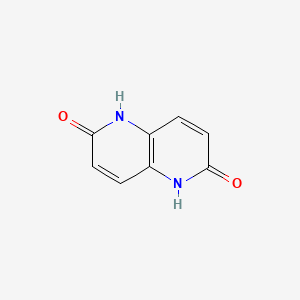

![molecular formula C6H6N4 B3326689 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 27582-23-6](/img/structure/B3326689.png)

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine

Übersicht

Beschreibung

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine belongs to the class of triazolopyridine . It’s a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . The molecular formula is C5H4N4 .

Molecular Structure Analysis

The molecular weight of this compound is 120.1121 . The IUPAC Standard InChI is InChI=1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H, (H,6,7,8,9) .Chemical Reactions Analysis

Triazolopyridines have been widely used in the search for biologically active compounds . Their design is often based on the structural modification of the triazole or pyridine rings . As a result, various 1-substituted [1,2,3]triazolo[4,5-b]pyridines have been synthesized .Wissenschaftliche Forschungsanwendungen

Triazole Derivatives in Drug Development

Triazole derivatives, including 5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine, are recognized for their broad range of biological activities. These compounds have been the focus of many studies due to their structural variations and the possibility to present several biological activities with the same numbers of carbon and nitrogen atoms. Their applications extend to anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, highlighting their potential in developing new therapeutic agents. The versatility of these compounds in drug development is underscored by their ability to engage in various biological targets, making them valuable scaffolds for new pharmaceuticals (Ferreira et al., 2013).

Heterocyclic N-oxide Molecules in Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, such as those synthesized from pyridine, exhibit significant importance in organic synthesis, catalysis, and medicinal applications. These compounds serve as versatile synthetic intermediates, showing potential in metal complexes formation, catalysts design, and asymmetric catalysis. Their biological relevance is highlighted by their activity against various conditions, including cancer, bacterial infections, and inflammation. The heterocyclic N-oxide motif has been successfully employed in advanced chemistry and drug development investigations, emphasizing the importance of these derivatives in medicinal chemistry (Li et al., 2019).

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold has been extensively utilized in the design of kinase inhibitors due to its versatility in interacting with kinases through multiple binding modes. This heterocyclic scaffold is particularly effective in forming key interactions within the kinase pocket, contributing to potency and selectivity in inhibitor design. Pyrazolo[3,4-b]pyridine derivatives have been highlighted in patents and research articles, underscoring their significance in developing targeted therapies for various diseases (Wenglowsky, 2013).

Zukünftige Richtungen

Triazolopyridines have been widely used in the search for biologically active compounds . Their design is often based on the structural modification of the triazole or pyridine rings . As a result, various 1-substituted [1,2,3]triazolo[4,5-b]pyridines have been synthesized . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Wirkmechanismus

Target of Action

5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine is a member of the class of triazolopyridine . These compounds have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists . The H3 receptor is known to play a crucial role in the central nervous system by regulating the release of various neurotransmitters.

Mode of Action

It is believed that these compounds interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the conformation and activity of the target proteins, resulting in altered cellular functions.

Biochemical Pathways

Given its reported activity as a histamine h3 receptor antagonist , it may be involved in modulating histaminergic signaling pathways. Histamine signaling plays a crucial role in various physiological processes, including inflammation, gastric acid secretion, and neurotransmission.

Pharmacokinetics

Its molecular weight of 1201121 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a wide range of targets . For instance, as a histamine H3 receptor antagonist, it could increase the release of various neurotransmitters in the brain, potentially affecting cognitive function and behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. For instance, it has been reported to react with europium under solvothermal conditions in pyridine .

Eigenschaften

IUPAC Name |

5-methyl-2H-triazolo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-2-3-5-6(7-4)9-10-8-5/h2-3H,1H3,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMHGJMWPIQBFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NNN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704485 | |

| Record name | 5-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27582-23-6 | |

| Record name | 5-Methyl-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

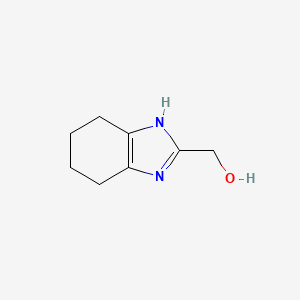

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3326610.png)

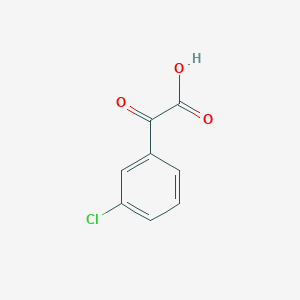

![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde](/img/structure/B3326625.png)

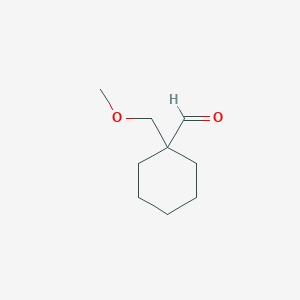

![2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile](/img/structure/B3326645.png)

![2-(5-Chlorobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B3326673.png)

![9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one](/img/structure/B3326696.png)